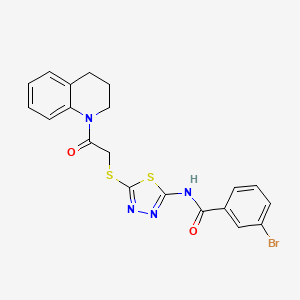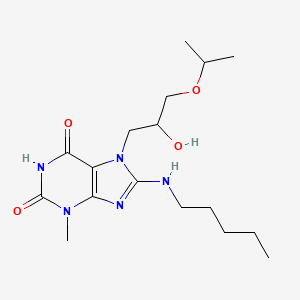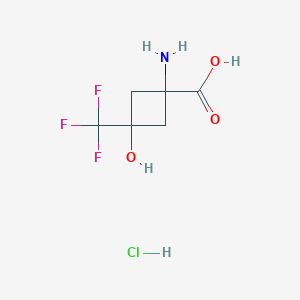![molecular formula C11H16NO4- B2431060 Acide (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylique CAS No. 1417743-41-9](/img/structure/B2431060.png)
Acide (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a compound with the CAS Number: 1417743-41-9 . It has a molecular weight of 227.26 . The IUPAC name for this compound is "(1S,3R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes “(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid”, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . These methods have been used to synthesize these derivatives from acyclic or cyclic substrates .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1" .Chemical Reactions Analysis
The synthesis of these derivatives has been achieved using various transition-metal-catalyzed and transition-metal-free catalytic systems . The scope of substrates and synthesis applications, as well as the mechanisms of these reactions, have been emphasized in recent advances .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Catalyse et synthèse asymétrique
La structure bicyclique de ce composé fournit un échafaudage chiral pour les réactions catalytiques. Les chercheurs ont exploré son utilisation comme ligand en catalyse asymétrique, en particulier dans les réactions de cyclopropanation. Le développement d'une cyclopropanation intramoléculaire catalytique du ®-1,2-époxyhex-5-ène utilisant ce composé a conduit à la synthèse de l'homochiral bicyclo[3.1.0]hexan-1-ol, qui peut être oxydé davantage en la cétone désirée .
Réactions photochimiques
Des études récentes ont exploré la réactivité photochimique des bicyclo[3.1.0]hexanes. En utilisant des catalyseurs photoredox organiques ou à l'iridium et une irradiation LED bleue, les chercheurs ont obtenu de bons rendements dans les réactions d'annulation (3 + 2) avec les cyclopropènes, conduisant à des bicyclo[3.1.0]hexanes contenant un centre quaternaire tout carbone . Ces résultats mettent en évidence le potentiel du composé dans les transformations pilotées par la lumière.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminobutane", "Boc anhydride", "Sodium bicarbonate", "Acetic acid", "Sodium nitrite", "Sodium hydroxide", "Sodium dithionite", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the amine group with Boc anhydride in the presence of sodium bicarbonate and acetic acid", "Formation of the bicyclic ring system through a diazotization reaction with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite", "Deprotection of the Boc group with hydrochloric acid", "Deprotection of the carboxylic acid group with sodium hydroxide", "Purification of the product through recrystallization from methanol and ethyl acetate" ] } | |
Numéro CAS |
1417743-41-9 |
Formule moléculaire |
C11H16NO4- |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
(1S,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m0/s1 |
Clé InChI |
VXIIZQXOIDYWBS-BIIVOSGPSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)[O-] |
SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)



![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2431000.png)
